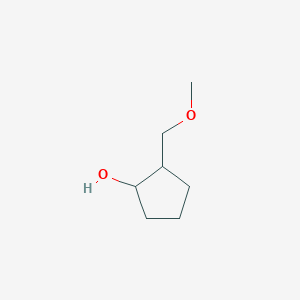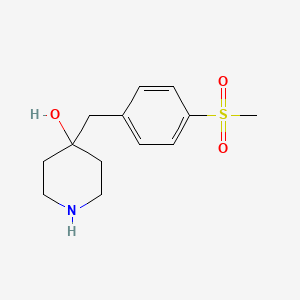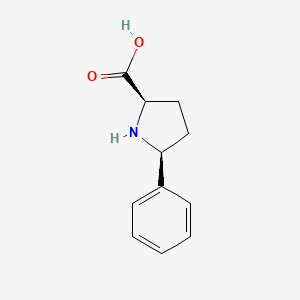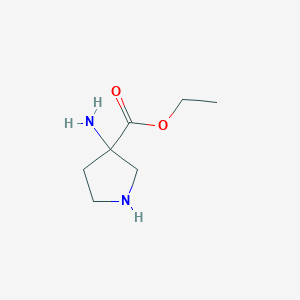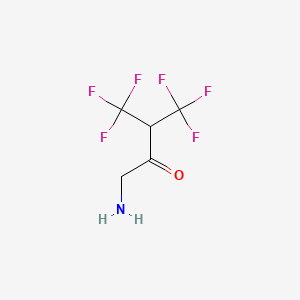
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts high stability, lipophilicity, and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one typically involves the introduction of fluorine atoms into the carbon backbone. One common method is the alkylation of a glycine Schiff base with a trifluoromethylating agent under basic conditions. The resultant intermediate is then subjected to further reactions to introduce the amino group and the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and nickel complexes can facilitate the production of enantiomerically pure derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its stability and resistance to metabolic degradation.
Wirkmechanismus
The mechanism of action of 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the ketone group can participate in various chemical reactions within the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4,4,4-trifluoro-butan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains a similar trifluoromethyl group but with different functional groups.
4,4,4-Trifluoro-2-methyl-1-butanol: Another fluorinated compound with a different substitution pattern.
Uniqueness
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one is unique due to its combination of an amino group, a ketone group, and multiple trifluoromethyl groups. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.
Eigenschaften
Molekularformel |
C5H5F6NO |
|---|---|
Molekulargewicht |
209.09 g/mol |
IUPAC-Name |
1-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5H5F6NO/c6-4(7,8)3(2(13)1-12)5(9,10)11/h3H,1,12H2 |
InChI-Schlüssel |
ITDDDHAXTXOCMU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(C(F)(F)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


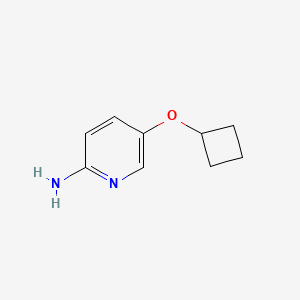
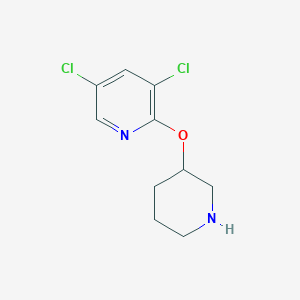

amino}acetic acid hydrochloride](/img/structure/B13520029.png)
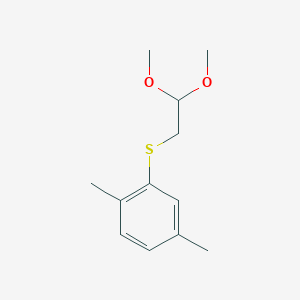
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)

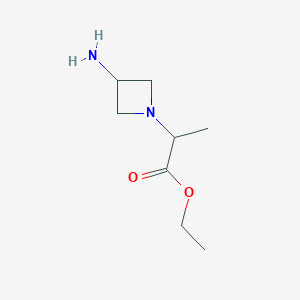
![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
